
3-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyridazine derivatives, including compounds structurally related to "3-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide," often involves complex reactions aiming to introduce specific functional groups that influence their chemical behavior and biological activity. For example, the design and synthesis of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors illustrate the strategic modifications at different positions to enhance activity and selectivity (Contreras et al., 2001).
Molecular Structure Analysis
Molecular structure analysis of compounds similar to "3-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide" can be performed using techniques like X-ray diffraction, NMR, and computational methods. These analyses reveal the spatial arrangement of atoms within the molecule and the electronic properties affecting its reactivity and interaction with biological targets. Studies on related molecules, such as antipyrine derivatives, provide insight into intermolecular interactions, hydrogen bonding patterns, and the impact of substituents on molecular geometry (Saeed et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving "3-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide" and its analogs can include substitutions, additions, and cyclization reactions that modify the core structure, introducing new pharmacophores or enhancing physicochemical properties. The reactivity of such compounds is influenced by the electronic configuration of the pyridazine ring and the presence of electron-donating or withdrawing groups (Basheer et al., 2006).
Physical Properties Analysis
The physical properties of "3-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide," such as solubility, melting point, and crystal structure, are crucial for its formulation and application in chemical and pharmaceutical fields. These properties are determined by the molecular structure and intermolecular forces present in the compound. For instance, the crystal structure and solubility can be significantly affected by the nature of substituents and the molecular conformation (Kranjc et al., 2012).
Chemical Properties Analysis
The chemical properties of this compound, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and stability under various conditions, are essential for understanding its behavior in chemical reactions and biological systems. The presence of functional groups such as amides, esters, or halides influences these properties, dictating the compound's reactivity and interactions with other molecules. Research on similar benzamide derivatives highlights the importance of functional group modifications in tuning the chemical behavior and biological activities of these compounds (Patil et al., 2015).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antiviral Applications
A study outlines the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant antiviral activities against the H5N1 subtype of the influenza A virus. These compounds, including 3b, 4, 10b, 10c, 12a, 19, 21a, and 21b, showed viral reduction in the range of 85–65%, indicating their potential as antiavian influenza agents (Hebishy et al., 2020).
Anticancer Activity
Another research focus is on the synthesis of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, designed and evaluated for their anticancer activity. These compounds were tested against various cancer cell lines, with some derivatives demonstrating higher anticancer activities than the reference drug, showcasing the potential for novel cancer therapies (Ravinaik et al., 2021).
Neuroleptic Applications
The compound's relevance extends to the design and synthesis of derivatives acting as AChE inhibitors, with modifications leading to significant improvements in AChE-inhibitory activity. Notably, the indenopyridazine derivative was identified as a potent inhibitor, highlighting the compound's utility in developing neuroleptic agents (Contreras et al., 2001).
Anti-inflammatory and Analgesic Effects
Research into benzamide derivatives has also shown potential anti-inflammatory and analgesic effects. The synthesis and evaluation of N-substituted benzamides revealed compounds with significant inhibitory effects on stereotyped behavior in rats, indicating their promise as therapeutic agents for inflammation and pain management (Iwanami et al., 1981).
Eigenschaften
IUPAC Name |
3-methyl-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-15-6-5-9-17(14-15)20(25)21-12-13-23-19(24)11-10-18(22-23)16-7-3-2-4-8-16/h2-11,14H,12-13H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWMGZUALUGXOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2496422.png)
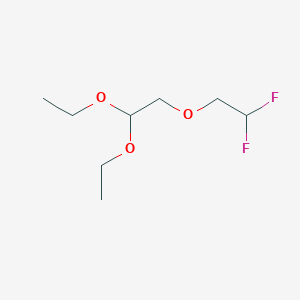
![(E)-2-cyano-3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2496427.png)
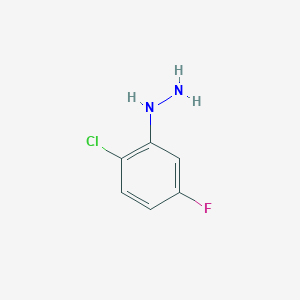
![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2496432.png)
![(1Z)-N'-hydroxy-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide](/img/structure/B2496433.png)
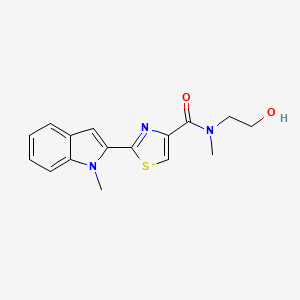
![N-(4-fluorophenyl)-2-[(3-isopropyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2496436.png)
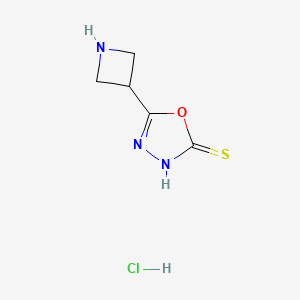
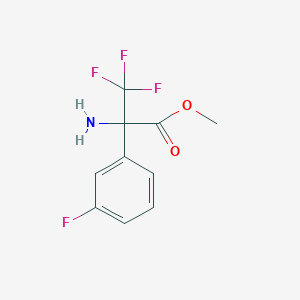

![3-(4-ethylphenyl)-8-fluoro-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2496442.png)
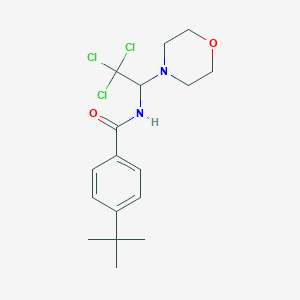
![4-morpholino-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2496444.png)